Difluoropropanedinitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoropropanedinitrile can be synthesized through various methods. One common approach involves the fluorination of malononitrile derivatives. For example, the reaction of malononitrile with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must adhere to strict safety protocols due to the hazardous nature of the reagents and the potential for toxic byproducts.
Chemical Reactions Analysis
Types of Reactions
Difluoropropanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more complex fluorinated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reduction: Reducing agents like LiAlH₄ or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of fluorinated amines or thiols.
Reduction: Formation of difluoropropanediamine.
Oxidation: Formation of this compound derivatives with additional functional groups.
Scientific Research Applications
Difluoropropanedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of difluoropropanedinitrile in various applications depends on its chemical structure and reactivity. In biological systems, the compound may interact with enzymes and proteins through its nitrile groups, potentially inhibiting or modifying their activity . The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Difluoromethane (CH₂F₂): A simple fluorinated compound used as a refrigerant and in organic synthesis.
Difluoroethane (C₂H₄F₂): Used as a propellant and in the production of fluorinated polymers.
Difluorobenzene (C₆H₄F₂): Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Difluoropropanedinitrile is unique due to its combination of two fluorine atoms and two nitrile groups, which confer distinct chemical properties
Properties
IUPAC Name |
2,2-difluoropropanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F2N2/c4-3(5,1-6)2-7 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRISGYTPCBGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20797804 |
Source
|
Record name | Difluoropropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20797804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665-01-0 |
Source
|
Record name | Difluoropropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20797804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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